(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

Description

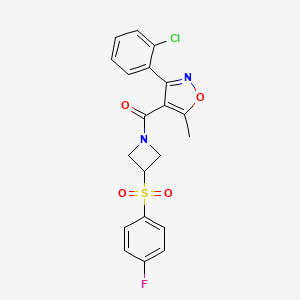

The compound "(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone" features a hybrid structure combining an isoxazole ring substituted with a 2-chlorophenyl group and a methyl group, linked via a methanone bridge to a 3-((4-fluorophenyl)sulfonyl)azetidine moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, is functionalized with a sulfonyl group attached to a 4-fluorophenyl substituent.

Properties

IUPAC Name |

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClFN2O4S/c1-12-18(19(23-28-12)16-4-2-3-5-17(16)21)20(25)24-10-15(11-24)29(26,27)14-8-6-13(22)7-9-14/h2-9,15H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDQRIDRSWFFIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of two significant moieties:

- Isosoxazole Ring : The 5-methylisoxazole component is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

- Azetidine Ring : The azetidine moiety contributes to the compound's potential as a therapeutic agent, particularly in cancer and infectious diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the target molecule. For instance, derivatives containing isoxazole rings have shown significant cytotoxic effects against various cancer cell lines:

- MCF-7 (Breast Cancer) : Compounds with similar structures demonstrated IC50 values ranging from 0.28 µg/mL to 10.10 µg/mL, indicating potent growth inhibition through mechanisms such as cell cycle arrest at the G2/M phase .

| Compound Type | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Isoxazole Derivative | MCF-7 | 0.28 | G2/M Phase Arrest |

| Isoxazole Derivative | HepG2 | 10.10 | Apoptosis Induction |

Antibacterial Activity

Compounds featuring chlorophenyl and sulfonyl groups have demonstrated moderate to strong antibacterial activity against various strains:

- Salmonella typhi and Bacillus subtilis were notably affected, with some compounds achieving IC50 values below 5 µg/mL .

| Bacterial Strain | Activity Level | IC50 (µg/mL) |

|---|---|---|

| Salmonella typhi | Strong | <5 |

| Bacillus subtilis | Moderate | <10 |

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, including carbonic anhydrase and urease, which are crucial in microbial metabolism.

- Cell Cycle Modulation : Similar isoxazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells, primarily through the modulation of cyclin-dependent kinases (CDKs) and apoptosis-related proteins .

- Protein Interaction : Molecular docking studies suggest that the compound may interact with key proteins involved in cancer progression and bacterial survival, enhancing its therapeutic potential .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of isoxazole derivatives, a compound structurally related to the target molecule exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 0.28 µg/mL. The study concluded that modifications in the substituents on the isoxazole ring could enhance bioactivity .

Study 2: Antibacterial Properties

Another study focused on a series of compounds containing chlorophenyl and sulfonyl groups, revealing strong antibacterial activity against Salmonella typhi. The most active compounds showed IC50 values as low as 2 µg/mL, suggesting that this class of compounds could be developed into effective antibacterial agents .

Scientific Research Applications

| Step | Reaction Type | Reagents Used |

|---|---|---|

| 1 | Cyclization | Hydroxylamine, phenyl derivative |

| 2 | Nucleophilic Addition | Sulfonamide, carbonyl compound |

| 3 | Coupling | Coupling reagents (e.g., EDC) |

Antimicrobial Properties

Research indicates that compounds similar to (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone show significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating promising results against resistant strains.

Table 3: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A recent study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.

Therapeutic Applications

Given its diverse biological activities, this compound may have potential therapeutic applications in treating infections caused by resistant bacteria and certain types of cancer. Ongoing research aims to further elucidate its mechanisms of action and optimize its pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares the target compound with structurally related molecules from the literature:

Key Observations:

Core Heterocycles: The target compound’s isoxazole-azetidine hybrid contrasts with triazole-thiazole () or isoxazolidinone () cores in analogues.

Substituent Effects :

- The 2-chlorophenyl group on the isoxazole may enhance lipophilicity compared to the 4-fluorophenyl substituents in and .

- The 4-fluorophenylsulfonyl group on azetidine introduces strong electron-withdrawing effects, similar to phenylsulfonyl groups in , which could modulate metabolic stability .

Synthetic Routes :

- The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, akin to triazole-thioether formation in . Crystallization from polar solvents (e.g., DMF, as in ) might be required for purification.

Computational and Crystallographic Insights

- Structural Analysis : Programs like SHELXL () and WinGX () are critical for resolving the azetidine ring’s conformation, which may exhibit puckering due to ring strain. In contrast, triazole-containing compounds () often adopt planar geometries stabilized by conjugation .

- Noncovalent Interactions: Multiwfn analysis () could reveal differences in van der Waals interactions or hydrogen bonding between the target’s sulfonyl group and analogues’ thioether or triazole moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.